molecular formula C23H28BrN5O3S B2643440 5-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide CAS No. 923172-22-9

5-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide

Cat. No.: B2643440
CAS No.: 923172-22-9
M. Wt: 534.47
InChI Key: ICWSBBDQAPMJHN-UHFFFAOYSA-N
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Description

5-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a diethylamino group, a methylpyrimidinyl group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide involves multiple steps. One common method includes the reaction of 4-(diethylamino)-6-methylpyrimidin-2-amine with 5-bromo-2-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide
  • 5-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide

Uniqueness

The uniqueness of 5-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethoxybenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN5O3S/c1-5-29(6-2)22-14-16(4)25-23(27-22)26-18-9-11-19(12-10-18)28-33(30,31)21-15-17(24)8-13-20(21)32-7-3/h8-15,28H,5-7H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWSBBDQAPMJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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